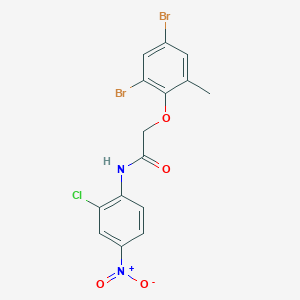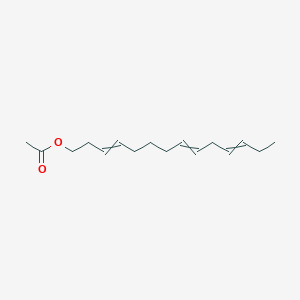![molecular formula C15H15N5O2 B12451772 N'-[(3Z)-1-Ethyl-2-oxoindol-3-ylidene]-5-methyl-2H-pyrazole-3-carbohydrazide](/img/structure/B12451772.png)
N'-[(3Z)-1-Ethyl-2-oxoindol-3-ylidene]-5-methyl-2H-pyrazole-3-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-[(3Z)-1-Ethyl-2-oxoindol-3-ylidene]-5-methyl-2H-pyrazole-3-carbohydrazide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Méthodes De Préparation
The synthesis of N’-[(3Z)-1-Ethyl-2-oxoindol-3-ylidene]-5-methyl-2H-pyrazole-3-carbohydrazide typically involves the condensation of an indole derivative with a pyrazole derivative. One common synthetic route includes the reaction of 1-ethyl-2-oxoindole-3-carbaldehyde with 5-methyl-2H-pyrazole-3-carbohydrazide under acidic or basic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.
Analyse Des Réactions Chimiques
N’-[(3Z)-1-Ethyl-2-oxoindol-3-ylidene]-5-methyl-2H-pyrazole-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly electrophilic substitution, due to the presence of the indole nucleus.
Applications De Recherche Scientifique
N’-[(3Z)-1-Ethyl-2-oxoindol-3-ylidene]-5-methyl-2H-pyrazole-3-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits various biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Due to its biological activities, the compound is investigated for its potential use in treating various diseases, including cancer and infectious diseases.
Mécanisme D'action
The mechanism of action of N’-[(3Z)-1-Ethyl-2-oxoindol-3-ylidene]-5-methyl-2H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death. The exact molecular pathways involved depend on the specific biological activity being studied .
Comparaison Avec Des Composés Similaires
N’-[(3Z)-1-Ethyl-2-oxoindol-3-ylidene]-5-methyl-2H-pyrazole-3-carbohydrazide can be compared with other indole derivatives, such as:
N’-[(3Z)-1-Methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide: This compound has a similar structure but with different substituents, leading to variations in biological activity.
N’-[(3Z)-1-Ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazide: Another similar compound with a different heterocyclic ring, which may result in different chemical and biological properties.
The uniqueness of N’-[(3Z)-1-Ethyl-2-oxoindol-3-ylidene]-5-methyl-2H-pyrazole-3-carbohydrazide lies in its specific substituents and the resulting biological activities, making it a valuable compound for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C15H15N5O2 |
|---|---|
Poids moléculaire |
297.31 g/mol |
Nom IUPAC |
N-(1-ethyl-2-hydroxyindol-3-yl)imino-5-methyl-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C15H15N5O2/c1-3-20-12-7-5-4-6-10(12)13(15(20)22)18-19-14(21)11-8-9(2)16-17-11/h4-8,22H,3H2,1-2H3,(H,16,17) |
Clé InChI |
CMQMRQGFPBZORV-UHFFFAOYSA-N |
SMILES canonique |
CCN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=NNC(=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(thiophen-2-ylmethyl)-N'-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butanediamide](/img/structure/B12451693.png)
![1-(4-Chlorophenyl)-3-{[2-(4-fluorophenyl)ethyl]amino}pyrrolidine-2,5-dione](/img/structure/B12451704.png)
![1-[4-amino-5-chloro-2-(trifluoromethyl)phenyl]ethanone](/img/structure/B12451707.png)
![ethyl [(3Z)-3-{2-[(naphthalen-1-ylamino)acetyl]hydrazinylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl]acetate](/img/structure/B12451710.png)
methyl}morpholine](/img/structure/B12451727.png)

![5-[3-Bromo-5-methoxy-4-(naphthalen-1-ylmethoxy)benzylidene]-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B12451730.png)


![N-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B12451738.png)
![N-(4-chlorophenyl)-2-[(4-cyano-1-ethyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]acetamide](/img/structure/B12451743.png)
![4-{[(2-Methylpropanoyl)carbamothioyl]amino}benzoic acid](/img/structure/B12451749.png)

![(2R,3R,4S,5R)-2-(4-Difluoromethyl-6-(3,4-dimethoxyphenyl)-1H-pyrazolo-[3,4-b]-pyridin-1-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol](/img/structure/B12451768.png)
